Home > Products > Screening Compounds P81504 > 1-(bromomethyl)-6,6-difluorospiro[2.5]octane
1-(bromomethyl)-6,6-difluorospiro[2.5]octane - 2002304-22-3

1-(bromomethyl)-6,6-difluorospiro[2.5]octane

Catalog Number: EVT-2802863
CAS Number: 2002304-22-3
Molecular Formula: C9H13BrF2
Molecular Weight: 239.104
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1,1-Bis(bromomethyl)-3,3-difluorocyclobutane

    Compound Description: This compound serves as a crucial synthetic precursor in the multi-gram synthesis of various 6,6-difluorospiro[3.3]heptane building blocks. []

    Relevance: 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane shares a similar difluorinated four-membered ring structure with 2-(Bromomethyl)-6,6-difluorospiro[2.5]octane. The key structural difference is the spirocyclic ring system present in 2-(Bromomethyl)-6,6-difluorospiro[2.5]octane, which is constructed using the bis(bromomethyl) functionality of this precursor. []

6,6-Difluorospiro[3.3]heptane Scaffold

    Compound Description: This scaffold represents a conformationally restricted isostere of gem-difluorocycloalkanes. []

    Relevance: The 6,6-difluorospiro[3.3]heptane scaffold is structurally analogous to 2-(Bromomethyl)-6,6-difluorospiro[2.5]octane, with both containing the defining gem-difluoro spirocyclic motif. The primary difference lies in the size of the second ring in the spirocyclic system, with 2-(Bromomethyl)-6,6-difluorospiro[2.5]octane featuring a larger six-membered ring compared to the five-membered ring in the scaffold. []

Overview

1-(Bromomethyl)-6,6-difluorospiro[2.5]octane is a chemical compound characterized by its unique spirocyclic structure, which includes both bromine and fluorine substituents. The molecular formula for this compound is C9H13BrF2, and it has a molecular weight of 239.1 g/mol. This compound falls under the category of halogenated spirocyclic compounds, which are of significant interest in various fields of chemistry due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

Methods

The synthesis of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane can be achieved through several methods, primarily involving halogenation reactions. A common synthetic route involves the bromination of a suitable spirocyclic precursor followed by fluorination. The general steps include:

  1. Bromination: A precursor compound is treated with bromine or a bromine-containing reagent under controlled conditions to introduce the bromomethyl group.
  2. Fluorination: Subsequently, the compound undergoes fluorination, often using fluorinating agents like hydrogen fluoride or other fluorine sources to incorporate the difluoro substituents.

These reactions require careful control of temperature and reaction times to ensure high yields and selectivity for the desired product .

Molecular Structure Analysis

Structure

The molecular structure of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane features a spirocyclic framework with two fluorine atoms and a bromomethyl group attached to it:

  • InChI Key: InChI=1S/C9H13BrF2/c10-5-7-1-3-8(4-2-7)6-9(8,11)12/h7H,1-6H2
  • Molecular Geometry: The spirocyclic nature leads to unique three-dimensional conformations that can affect reactivity and interaction with biological targets.

Data

  • Molecular Weight: 239.1 g/mol
  • Molecular Formula: C9H13BrF2
  • CAS Number: 2247105-60-6
Chemical Reactions Analysis

Reactions

1-(Bromomethyl)-6,6-difluorospiro[2.5]octane participates in various chemical reactions due to its reactive halogen substituents:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxides or amines.
  • Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction processes that remove the bromine atom.
  • Addition Reactions: The presence of fluorine allows for electrophilic addition reactions, enhancing its reactivity profile.

Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and various oxidizing agents for oxidation.

Mechanism of Action

The mechanism of action for 1-(bromomethyl)-6,6-difluorospiro[2.5]octane largely involves its interaction with biological molecules through its halogen substituents. These interactions can lead to:

  • Covalent Bond Formation: The bromine and fluorine atoms can form covalent bonds with target biomolecules, potentially altering their structure and function.
  • Biological Activity Modulation: This compound may influence biological pathways by interacting with enzymes or receptors, making it a candidate for drug development .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless to pale yellow liquid or solid.
  • Density: Specific density data is not widely available but can be inferred based on molecular weight and structure.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong oxidizers.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on the solvent used.
  • Reactivity: Reactivity is influenced by the presence of halogen atoms which can engage in various chemical transformations .
Applications

1-(Bromomethyl)-6,6-difluorospiro[2.5]octane has several applications in scientific research:

  • Building Block in Organic Synthesis: It serves as an important intermediate for synthesizing more complex spirocyclic compounds.
  • Pharmaceutical Research: Its unique structural features make it a candidate for studying biological interactions and potential drug development.
  • Material Science: Utilized in the production of specialty chemicals and materials due to its distinctive properties.

Research continues into its potential applications across various fields, particularly in medicinal chemistry where it may serve as a precursor for novel therapeutic agents .

Synthetic Methodologies for 1-(Bromomethyl)-6,6-Difluorospiro[2.5]Octane

Spirocyclic Framework Construction: Cyclopropanation and Ring-Strain Modulation Strategies

The synthesis of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane centers on constructing its defining spiro[2.5]octane architecture—a fusion between cyclopropane and cyclohexane rings sharing a single quaternary carbon atom. This framework exhibits substantial ring strain, primarily localized within the cyclopropane moiety (approximate bond angle deviation: 49° from ideal sp³ geometry), which significantly influences both synthetic approaches and functionalization strategies [2] . Two predominant cyclopropanation strategies are employed:

  • Simmons-Smith-Type Cyclopropanation: This reliable method utilizes diiodomethane (CH₂I₂) and a zinc-copper couple (Zn(Cu)) on a pre-formed cyclohexanone derivative bearing a bromomethyl substituent at the appropriate position. The reaction proceeds through a zinc-carbenoid intermediate that delivers a methylene group stereoselectively to the carbonyl face, forming the strained cyclopropane ring . Yields are moderate to good (typically 50-75%), but the reaction tolerates the geminal difluoride motif if introduced prior to cyclopropanation. The ring strain energy (estimated ~27 kcal/mol for the cyclopropane ring) imparts thermodynamic instability crucial for downstream reactivity [2].
  • Transition Metal-Catalyzed Cyclopropanation: Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) facilitate cyclopropanation of electron-deficient olefins appended to the bromomethyl-cyclohexane precursor using diazo compounds (e.g., N₂CHCO₂Et). This approach offers enhanced potential for stereocontrol, particularly when employing chiral catalysts, but requires careful optimization to avoid side reactions involving the bromomethyl group or the diazo precursor .

Table 1: Cyclopropanation Strategies for Spiro[2.5]Octane Core Synthesis

MethodKey Reagents/ConditionsAdvantagesLimitationsTypical Yield Range
Simmons-SmithCH₂I₂, Zn(Cu), Et₂O, 0°C to refluxTolerant of many functional groups, robustLimited stereocontrol, requires carbonyl precursor50-75%
Rh(II)-CatalyzedDiazo compound, Rh₂(OAc)₄, CH₂Cl₂Potential for enantioselectivity, mild conditionsSensitive to diazo stability/toxicity, possible side reactions40-70%

Post-cyclopropanation, the inherent ring strain within the spiro[2.5]octane system can be strategically leveraged. The spring-loaded nature of the fused cyclopropane makes it susceptible to ring-opening reactions under electrophilic or nucleophilic triggers. This reactivity is particularly valuable for further functionalization or ring expansion strategies to access larger spirocycles or fused ring systems after the introduction of the bromomethyl and difluoro motifs [2] .

Bromomethylation Techniques: Radical vs. Nucleophilic Pathways in Fluorinated Systems

Introducing the bromomethyl (-CH₂Br) group onto the spiro[2.5]octane scaffold presents unique challenges due to the steric constraints imposed by the spiro junction and the electron-withdrawing nature of the geminal difluoro substituent. Two primary pathways are employed:

  • Radical Bromination: This method utilizes reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile (AIBN) or light (hν)). It targets a specific methylene group (-CH₃ → -CH₂Br) on the cyclohexane ring segment of the spiro[2.5]octane precursor, typically before the introduction of the difluoro motif to minimize undesired reactivity. The reaction proceeds via a hydrogen atom transfer (HAT) mechanism to form a carbon-centered radical, followed by bromine atom transfer from NBS. The gem-difluoro group's electron-withdrawing effect significantly alters the reactivity and selectivity of radical pathways if present during bromination. It deactivates nearby positions towards radical abstraction but can also direct regioselectivity through polar effects [3]. Careful control of equivalents and reaction time is crucial to prevent dibromination or allylic bromination if unsaturated precursors are involved.
  • Nucleophilic Displacement: A more common and controllable approach involves nucleophilic substitution reactions on a pre-formed hydroxymethyl or halomethyl precursor. Appending a hydroxymethyl group (-CH₂OH) onto the spiro[2.5]octane core (e.g., via reduction of a carboxylate or reaction of a spirocyclic organolithium/grignard reagent with formaldehyde) followed by treatment with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) provides the bromomethyl derivative efficiently. This method offers excellent regioselectivity as the hydroxymethyl group is installed at a specific position prior to conversion. The reaction typically proceeds via an SN2 mechanism: R-CH₂OH + PBr₃ → R-CH₂Br + HOPBr₂. The presence of the gem-difluoro group can influence the reaction rate by altering the electron density at the reaction center, potentially requiring adjusted reaction conditions compared to non-fluorinated analogs [3] .

Table 2: Bromomethylation Pathways Comparison

PathwayReagents/ConditionsMechanismSuitability with gem-Difluoro MotifKey By-Products/Challenges
Radical (NBS)NBS, AIBN or hν, CCl₄, refluxHydrogen Atom Transfer (HAT), Radical ChainModerate (Requires optimization, potential deactivation)Dibromides, Allylic bromides
Nucleophilic (PBr₃)R-CH₂OH, PBr₃, Et₂O, 0°C to rtSN2 DisplacementHigh (Predictable regiochemistry, robust)Phosphorous acids, possible elimination

The bromomethyl group serves as a crucial synthetic handle, enabling diverse downstream transformations via nucleophilic substitution (e.g., with amines, thiols, azides, carboxylates) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to elaborate the molecule for applications in medicinal chemistry or materials science [3] .

Fluorination Protocols: Direct vs. Indirect Introduction of gem-Difluoro Motifs

The incorporation of the geminal difluoro (-CF₂-) group at the 6-position (spiro carbon) is critical for modulating the compound's electronic properties, lipophilicity, metabolic stability, and conformation. Two main synthetic approaches exist:

  • Indirect Introduction (Deoxofluorination): This is the most prevalent and reliable method. It involves the transformation of a carbonyl group (ketone or aldehyde) located at the future spiro carbon position into the -CF₂- group using specialized fluorinating reagents. Common reagents include:
  • Diethylaminosulfur Trifluoride (DAST, Et₂NSF₃): Effective for converting ketones to gem-difluorides, but can be prone to elimination side reactions, particularly with sensitive substrates or elevated temperatures. Requires careful temperature control (-78°C to 0°C).
  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®, (MeOCH₂CH₂)₂NSF₃): A less volatile, thermally more stable, and often more selective alternative to DAST, offering improved yields for complex substrates like the spiro[2.5]octane intermediates [6].
  • XtalFluor® Reagents (Et₃N·3HF/ RfSO₂NMe₂): These reagent systems can offer improved safety profiles and selectivity over DAST/Deoxo-Fluor, sometimes generating the difluoride from the corresponding alcohol or via activation of the carbonyl as an imidoyl sulfonate intermediate. The reaction mechanism typically involves nucleophilic attack of fluoride on the electrophilic sulfur of the reagent, followed by fluoride delivery to the carbonyl carbon and elimination. The high ring strain at the spiro carbon in the precursor ketone can influence the reaction rate and stereoelectronic requirements for fluoride attack [6]. This method necessitates synthesizing the corresponding spiro[2.5]octan-6-one precursor, which is then subjected to deoxofluorination. The bromomethyl group must be compatible with the fluorination conditions or installed afterward.
  • Indirect Introduction (Halogen Exchange): An alternative indirect route involves the preparation of a spiro[2.5]octane bearing a dichloromethyl (-CHCl₂) or dibromomethyl (-CHBr₂) group at the 6-position, followed by halogen exchange using a heavy metal fluoride like antimony trifluoride (SbF₃ - Swarts reaction) or silver(I) fluoride (AgF). This method is less common due to potential polyhalogenation issues and the handling of heavy metal salts.
  • Direct Introduction: While less developed for this specific target, direct methods could theoretically involve the addition of difluorocarbene (:CF₂) across a double bond within a bromomethyl-substituted cyclohexene derivative. Difluorocarbene, generated from reagents like sodium chlorodifluoroacetate (ClF₂CCO₂Na) or trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA, TMS-CF₂CO₂TMS/ FSO₂CF₂CO₂TMS), adds to alkenes to form gem-difluorocyclopropanes. However, achieving regioselective addition and incorporating the bromomethyl group beforehand pose significant synthetic challenges for constructing the specific 6,6-difluorospiro[2.5]octane system [3]. Direct electrophilic fluorination (using F₂, Selectfluor™, or N-fluorobenzenesulfonimide (NFSI)) is impractical for introducing a geminal difluoro motif onto a specific spiro carbon and would likely lead to over-fluorination or decomposition.

Table 3: Fluorination Strategies for gem-Difluoro Motif Installation

StrategyKey ReagentsPrecursor RequiredAdvantagesDisadvantages
Deoxofluorination (DAST/Deoxo-Fluor)DAST, Deoxo-Fluor, CH₂Cl₂, -78°C to rtSpiro[2.5]octan-6-oneHigh efficiency, well-establishedSide reactions (elimination, rearrangement), moisture sensitivity
Deoxofluorination (XtalFluor)RfSO₂NMe₂, Et₃N·3HF, CH₂Cl₂/CH₃CNSpiro[2.5]octan-6-one (or alcohol)Improved safety, potentially higher selectivityRequires optimized reagent combinations
Halogen Exchange (Swarts)R-CX₂H (X=Cl, Br), SbF₃/SbCl₅, heatSpiro[2.5]oct-6-yl-CX₂HConceptually simpleLow yields, over-fluorination, heavy metal use
Direct (:CF₂ Addition):CF₂ precursor (e.g., ClF₂CCO₂Na), Bromomethyl-cyclohexeneBromomethyl-cyclohexene derivativeBuilds cyclopropane and CF₂ simultaneouslyRegioselectivity issues, complex mixture formation

The gem-difluoro group profoundly impacts the molecule's properties. It acts as a bioisostere for a carbonyl or methylene group, enhances lipophilicity and membrane permeability (as indicated by XLogP3 ~3.4 [3]), and imparts significant metabolic stability by resisting oxidative pathways common to C-H bonds. The strong electron-withdrawing effect also polarizes adjacent bonds, influencing the reactivity of the nearby bromomethyl group towards nucleophilic substitution [6].

Stereochemical Control in Spiro[2.5]Octane Derivatives: Asymmetric Catalysis and Chiral Auxiliaries

The spiro[2.5]octane core of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane is inherently achiral due to the plane of symmetry bisecting the cyclopropane ring and passing through the spiro carbon (C6) and C2 of the cyclohexane ring. However, asymmetric synthesis becomes critically important when introducing chirality elsewhere in the molecule, such as:

  • Creating non-symmetric substituents on the cyclopropane ring.
  • Introducing chiral centers on the cyclohexane ring (other than the bromomethyl-bearing carbon, which becomes chiral if it's not part of the symmetry plane).
  • Synthesizing enantiomerically enriched analogs where the bromomethyl group is attached to a chiral center.

Two primary strategies are employed to control stereochemistry during the synthesis of chiral derivatives:

  • Asymmetric Catalysis:
  • Asymmetric Cyclopropanation: Chiral catalysts can induce enantioselectivity during the cyclopropanation step. Chiral dirhodium(II) carboxylate or carboxamidate complexes (e.g., Rh₂(S-DOSP)₄, Rh₂(S-PTTL)₄) are highly effective for the decomposition of diazo compounds in the presence of prochiral olefins appended to the bromomethyl-cyclohexane unit. This approach directly generates the spiro[2.5]octane core with high enantiomeric excess (ee >90% achievable) by controlling the face selectivity of the carbenoid addition to the olefin . Chiral copper(I) complexes are also viable catalysts. The presence of the bromomethyl group requires catalysts tolerant of potential coordination or side reactions.
  • Asymmetric Functionalization: Once the achiral spiro core is formed, enantioselective introduction of other functional groups can be achieved using chiral catalysis. Examples include enantioselective α-fluorination of carbonyls adjacent to the spirocycle (if applicable), enantioselective reduction of ketones (e.g., using Corey-Bakshi-Shibata (CBS) catalyst), or enantioselective nucleophilic addition to aldehydes (e.g., using chiral Lewis acids or organocatalysts) . These methods require suitable functional group handles on the spiro[2.5]octane scaffold.
  • Chiral Auxiliaries: This strategy involves covalently attaching a temporary chiral controller group to a precursor molecule. The auxiliary dictates the stereochemical outcome of a key step (e.g., cyclopropanation, alkylation, fluorination) due to steric or chelation control. After the diastereoselective transformation, the auxiliary is cleaved under specific conditions to yield the enantiomerically enriched product. Common auxiliaries include:
  • Evans' Oxazolidinones: Widely used for diastereoselective alkylations, aldol reactions, or fluorinations on carboxylic acid derivatives. An oxazolidinone could be attached to a carboxylic acid functional group on the cyclohexane ring precursor before cyclopropanation or fluorination .
  • Chiral Alcohols (e.g., 8-Phenylmenthol) / Amines: Can be used as esters/amides to control the stereochemistry of reactions adjacent to the carbonyl.
  • Ellman's Sulfinimines: Useful for diastereoselective addition of nucleophiles (like organometallics) to create chiral amine centers on the spirocyclic framework. While effective, the chiral auxiliary approach adds synthetic steps (attachment and removal) and increases molecular weight and complexity during the synthesis. Its use is often reserved for introducing stereocenters where asymmetric catalysis proves challenging .

Achieving high stereocontrol is paramount because different enantiomers or diastereomers can exhibit vastly different biological activities, binding affinities, or material properties. The rigidity of the spirocyclic core often helps maintain the spatial orientation of substituents, making the defined stereochemistry crucial for structure-activity relationship studies in medicinal chemistry applications targeting specific biological receptors or enzymes .

Table 4: Stereocontrol Strategies for Chiral Spiro[2.5]Octane Derivatives

StrategyMethodKey Chiral ElementTypical Application StepEnantiomeric Excess (ee) Potential
Asymmetric Catalysis (Cyclopropanation)Rh₂(S-DOSP)₄ + Diazoester + OlefinChiral Dirhodium ComplexCore Spirocycle Formation80% to >95%
Asymmetric Catalysis (Functionalization)CBS Catalyst + KetoneChiral OxazaborolidineEnantioselective Reduction80% to >95%
Chiral Auxiliary (Evans)(R)-4-Benzyloxazolidin-2-one + Acid ChlorideEvans' OxazolidinoneDiastereoselective Alkylation/Fluorination>95% (dr)
Chiral Auxiliary (Ellman)(Rt or St)-tert-ButanesulfinamideEllman's SulfinimineDiastereoselective Nucleophile Addition>95% (dr)

The synthesis of 1-(bromomethyl)-6,6-difluorospiro[2.5]octane represents a convergence of advanced synthetic techniques to address the challenges of constructing a strained spirocycle, regioselectively introducing reactive and electron-withdrawing functional groups, and controlling stereochemistry where required. Continued advancements in cyclopropanation, fluorination, and asymmetric catalysis will further streamline access to this versatile building block and its enantiomerically pure derivatives for exploring three-dimensional chemical space in drug discovery and materials science [2] [3] .

Properties

CAS Number

2002304-22-3

Product Name

1-(bromomethyl)-6,6-difluorospiro[2.5]octane

IUPAC Name

2-(bromomethyl)-6,6-difluorospiro[2.5]octane

Molecular Formula

C9H13BrF2

Molecular Weight

239.104

InChI

InChI=1S/C9H13BrF2/c10-6-7-5-8(7)1-3-9(11,12)4-2-8/h7H,1-6H2

InChI Key

BXYBFVOFLFIJJA-UHFFFAOYSA-N

SMILES

C1CC(CCC12CC2CBr)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.